Cas no 1251360-08-3 (4-methoxybutane-1,2-diamine)

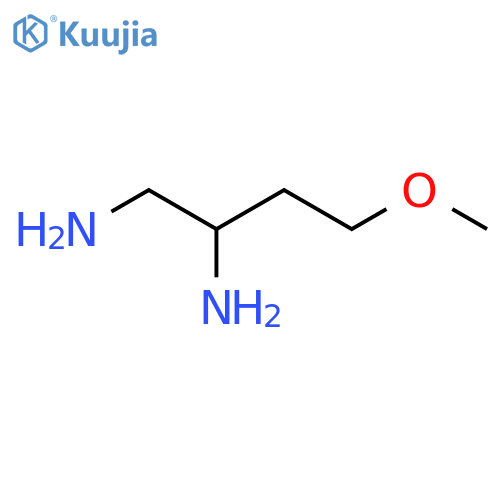

4-methoxybutane-1,2-diamine structure

商品名:4-methoxybutane-1,2-diamine

4-methoxybutane-1,2-diamine 化学的及び物理的性質

名前と識別子

-

- 4-methoxybutane-1,2-diamine

- 1,2-Butanediamine, 4-methoxy-

- SCHEMBL6204067

- AKOS011766365

- EN300-1428684

- 1251360-08-3

- CS-0285757

-

- インチ: 1S/C5H14N2O/c1-8-3-2-5(7)4-6/h5H,2-4,6-7H2,1H3

- InChIKey: VGHVEWVHFGVRDM-UHFFFAOYSA-N

- ほほえんだ: C(N)C(N)CCOC

計算された属性

- せいみつぶんしりょう: 118.110613074g/mol

- どういたいしつりょう: 118.110613074g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 8

- 回転可能化学結合数: 4

- 複雑さ: 49.7

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): -1.4

- トポロジー分子極性表面積: 61.3Ų

じっけんとくせい

- 密度みつど: 0.944±0.06 g/cm3(Predicted)

- ふってん: 196.8±20.0 °C(Predicted)

- 酸性度係数(pKa): 9.35±0.35(Predicted)

4-methoxybutane-1,2-diamine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1428684-500mg |

4-methoxybutane-1,2-diamine |

1251360-08-3 | 500mg |

$1014.0 | 2023-09-29 | ||

| Enamine | EN300-1428684-5000mg |

4-methoxybutane-1,2-diamine |

1251360-08-3 | 5000mg |

$3065.0 | 2023-09-29 | ||

| Enamine | EN300-1428684-50mg |

4-methoxybutane-1,2-diamine |

1251360-08-3 | 50mg |

$888.0 | 2023-09-29 | ||

| Enamine | EN300-1428684-2500mg |

4-methoxybutane-1,2-diamine |

1251360-08-3 | 2500mg |

$2071.0 | 2023-09-29 | ||

| Enamine | EN300-1428684-1000mg |

4-methoxybutane-1,2-diamine |

1251360-08-3 | 1000mg |

$1057.0 | 2023-09-29 | ||

| Enamine | EN300-1428684-250mg |

4-methoxybutane-1,2-diamine |

1251360-08-3 | 250mg |

$972.0 | 2023-09-29 | ||

| Enamine | EN300-1428684-10000mg |

4-methoxybutane-1,2-diamine |

1251360-08-3 | 10000mg |

$4545.0 | 2023-09-29 | ||

| Enamine | EN300-1428684-100mg |

4-methoxybutane-1,2-diamine |

1251360-08-3 | 100mg |

$930.0 | 2023-09-29 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1356427-100mg |

4-Methoxybutane-1,2-diamine |

1251360-08-3 | 95% | 100mg |

¥25110.00 | 2024-08-09 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1356427-250mg |

4-Methoxybutane-1,2-diamine |

1251360-08-3 | 95% | 250mg |

¥26244.00 | 2024-08-09 |

4-methoxybutane-1,2-diamine 関連文献

-

D. Raju,Urmil J. Mehta,C. V. Ramana,B. L. V. Prasad New J. Chem., 2013,37, 3716-3720

-

Juan Herranz,Nicholas Larouche,Thomas M. Arruda,Michel Lefèvre,Frédéric Jaouen,Peter Bogdanoff,Sebastian Fiechter,Irmgard Abs-Wurmbach,Sanjeev Mukerjee,Jean-Pol Dodelet Phys. Chem. Chem. Phys., 2012,14, 11673-11688

-

Harish R. Talele,Ashutosh V. Bedekar Org. Biomol. Chem., 2012,10, 8579-8582

-

Min-Ji Kim,Myoung-Seon Gong Analyst, 2012,137, 1487-1494

1251360-08-3 (4-methoxybutane-1,2-diamine) 関連製品

- 1213-33-8(Benzenamine,2-[(4-methylphenyl)sulfonyl]-)

- 926141-91-5(N-(1-cyanocyclohexyl)-2-{[5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide)

- 2137493-86-6(1'-Methyl-3-oxaspiro[bicyclo[3.1.0]hexane-2,4'-piperidine]-1-amine)

- 450344-34-0(N-2-(2,3-dimethylphenyl)-2H,4H,6H-thieno3,4-cpyrazol-3-yl-2-(4-methoxyphenyl)acetamide)

- 1806171-22-1(5-(Fluoromethyl)-2-iodo-4-methyl-3-(trifluoromethoxy)pyridine)

- 1261614-82-7(3-Bromo-3',5'-difluoropropiophenone)

- 2554-94-1(6-(Dimethylamino)hexanal)

- 2580234-88-2(2-[Benzyl(2-{[(benzyloxy)carbonyl]amino}ethyl)amino]acetic acid)

- 1007556-74-2(3-(1R)-2,2,2-trifluoro-1-hydroxyethylphenol)

- 151623-58-4(5,6-dihydronaphthalene-2-carboxylic acid)

推奨される供給者

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量